(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
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Overview
Description
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a chloro, hydroxy, and benzyloxycarbonyl-protected amino group, along with a phenylthio moiety, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane typically involves multi-step organic reactions. One common route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the chloro and hydroxy groups through selective chlorination and hydroxylation reactions. The phenylthio group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The phenylthio group may interact with thiol-containing enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A chiral diol with applications in the synthesis of pharmaceuticals and fine chemicals.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and as intermediates in organic synthesis.
Uniqueness
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is unique due to its combination of functional groups, which allows for diverse chemical transformations and applications in various fields. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Biological Activity
(2R,3R)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane, with a CAS number of 194086-27-6, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound possesses a chloro group, a hydroxy group, and a benzyloxycarbonyl-protected amino group along with a phenylthio moiety. These characteristics suggest potential biological activities, particularly in the realm of drug development and organic synthesis.
- Molecular Formula : C18H20ClNO3S
- Molecular Weight : 365.87 g/mol
- IUPAC Name : Benzyl ((2R,3R)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate
- SMILES Notation : O=C(OCC1=CC=CC=C1)NC@HCSC2=CC=CC=C2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzyloxycarbonyl group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The phenylthio moiety may interact with thiol-containing enzymes, potentially modulating their activity and influencing metabolic processes.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant biological activities. A study focusing on related compounds demonstrated their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The findings suggested that structural modifications could enhance protective effects against cellular stress.
Table 1: Biological Activity of Related Compounds
Compound ID | Structure | Max Activity (%) | EC50 (μM) |
---|---|---|---|
5g | 3-Cl, 2-Me | 88 | 13 ± 1 |
5h | 3-CF3 | 100 | 10 ± 2 |
5a | 4-OH | 45 | 18 ± 4 |
5j | H | 35 | 43 ± 11 |
This table summarizes the maximum activity and effective concentration (EC50) values for various compounds related to the scaffold of this compound. Notably, compound 5g showed significant protective activity with an EC50 value indicating high potency.
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of compounds derived from this scaffold. For instance, compounds exhibiting similar structural features have demonstrated anti-inflammatory properties and potential applications in treating metabolic disorders.
Case Studies
-
Case Study on β-cell Protection :
A notable study investigated the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives on β-cells under ER stress conditions. The results indicated that specific substitutions on the phenyl ring significantly influenced the protective activity against ER stress-induced apoptosis."The introduction of hydrogen bond donating groups at specific positions greatly enhanced β-cell protective activity."
-
Case Study on Anticancer Activity :
Another research effort focused on the anticancer properties of related compounds, revealing their ability to induce apoptosis in cancer cells through mechanisms involving autophagy and lysosomal targeting."Compounds demonstrated dual functionality as potential anticancer agents while also serving as imaging agents."
Properties
IUPAC Name |
benzyl N-[(2R,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)[C@H](CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.